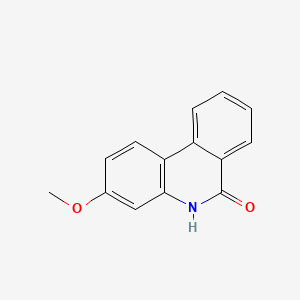

3-methoxy-5H-phenanthridin-6-one

Description

3-Methoxy-5H-phenanthridin-6-one is a heterocyclic aromatic compound featuring a phenanthridinone core substituted with a methoxy (-OCH₃) group at the 3-position. The methoxy group at C3 influences electronic properties, solubility, and reactivity, making it distinct from other derivatives .

Properties

Molecular Formula |

C14H11NO2 |

|---|---|

Molecular Weight |

225.24 g/mol |

IUPAC Name |

3-methoxy-5H-phenanthridin-6-one |

InChI |

InChI=1S/C14H11NO2/c1-17-9-6-7-11-10-4-2-3-5-12(10)14(16)15-13(11)8-9/h2-8H,1H3,(H,15,16) |

InChI Key |

XAUMWKYTNSHMRF-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC2=C(C=C1)C3=CC=CC=C3C(=O)N2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methoxy-5H-phenanthridin-6-one can be achieved through several methods. One common approach involves the palladium-catalyzed annulation of benzamides. This method provides controlled access to a range of functionalized phenanthridin-6(5H)-ones in yields ranging from 59% to 88% . Another method involves the cyclization of aryl amines onto N-tethered arynes under mild conditions .

Industrial Production Methods

Industrial production of phenanthridinones, including 3-methoxy-5H-phenanthridin-6-one, often relies on scalable and efficient synthetic routes. The use of palladium catalysis and other transition-metal-catalyzed processes are favored due to their high yields and selectivity .

Chemical Reactions Analysis

Types of Reactions

3-methoxy-5H-phenanthridin-6-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the phenanthridinone skeleton.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the phenanthridinone core.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts, oxidizing agents like potassium persulfate, and reducing agents such as sodium borohydride .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated derivatives, while substitution reactions can introduce alkyl or aryl groups .

Scientific Research Applications

3-methoxy-5H-phenanthridin-6-one has a wide range of scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound exhibits antimicrobial and antiproliferative activities, making it a candidate for drug development.

Medicine: Its pharmacological properties are being explored for potential therapeutic applications, including anticancer and antitubercular treatments.

Industry: Phenanthridinones are used in the development of functional materials due to their high charge mobility

Mechanism of Action

The mechanism of action of 3-methoxy-5H-phenanthridin-6-one involves its interaction with various molecular targets and pathways. For instance, derivatives of phenanthridin-6(5H)-one have been shown to exhibit neuroprotective effects by inducing the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, leading to the overexpression of antioxidant enzymes . This pathway helps mitigate oxidative stress and protect neuronal cells from metal-induced cytotoxicity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The phenanthridinone scaffold is highly modifiable, and substitutions at positions 3, 5, and 8 significantly alter physicochemical and biological properties. Below is a detailed comparison with key analogs:

Table 1: Structural and Functional Comparison of Phenanthridinone Derivatives

Spectral and Physicochemical Differences

- NMR Signatures: Methoxy groups produce distinct singlet peaks in ¹H-NMR (e.g., δ ~3.8–4.1 ppm). For example, 5-methoxycanthin-6-one (a structurally distinct but functionally related compound) shows a methoxy signal at δ 4.07 ppm , whereas 3-methoxy-phenanthridinone derivatives may exhibit shifts depending on ring conjugation .

- Solubility : Methoxy-substituted derivatives generally have higher aqueous solubility than chloro- or nitro-substituted analogs due to increased polarity .

Research Findings and Key Data

Comparative Pharmacological Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.